4-Ethynylbenzenesulfonamide

Overview

Description

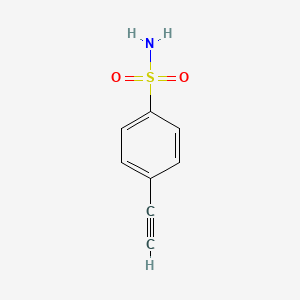

4-Ethynylbenzenesulfonamide is a sulfonamide derivative characterized by an ethynyl group (–C≡CH) attached to the para position of a benzene ring bearing a sulfonamide (–SO₂NH₂) functional group. This compound combines the electron-withdrawing sulfonamide moiety with the linear, π-electron-rich ethynyl group, creating a unique electronic and steric profile. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial, antiviral, and enzyme-inhibitory activities . The ethynyl group enhances molecular rigidity and may facilitate click chemistry applications, such as bioorthogonal labeling or targeted drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl benzene sulfonamide typically involves multiple steps. One common method starts with anti-4-chlorosulfonyl cinnamic acid as the raw material. This compound undergoes an addition reaction with liquid bromine in acetic acid to form 3-(4-chlorosulfonyl phenyl)-2,3-dibromo propionic acid. This intermediate is then treated with N,N-dimethylformamide as a solvent and ammonia or an aliphatic amine, or a mixture of aromatic amine and triethylamine, under microwave conditions for 0.5 to 1 minute. The resulting intermediate, 4-(2-bromo ethylene) benzene sulfonamide, is then subjected to sulfonamidation and decarboxylation. Finally, sodium ethoxide is added directly to the reaction system at 60 to 80°C to yield 4-ethynyl benzene sulfonamide .

Industrial Production Methods

In industrial settings, the production of 4-ethynyl benzene sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The one-pot synthesis method, which avoids the need to isolate intermediates, is particularly advantageous for industrial production .

Chemical Reactions Analysis

Types of Reactions

4-ethynyl benzene sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The ethynyl group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The terminal alkynyl group can engage in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines and thiols can react with the sulfonamide group.

Oxidation: Oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions with alkynes can yield substituted aromatic compounds .

Scientific Research Applications

4-ethynyl benzene sulfonamide has significant applications in various fields:

Chemistry: It serves as a valuable building block in organic synthesis, particularly in the formation of aromatic heterocycles such as triazoles.

Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethynyl benzene sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the ethynyl group can participate in covalent bonding with target proteins. These interactions can disrupt biological pathways, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Sulfonamide Derivatives

N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide

- Structure : Contains an ethylidene bridge and methyl-substituted benzene.

- Key Difference : Lacks the ethynyl group but includes a methyl substituent, which enhances lipophilicity and antibacterial activity against Gram-positive bacteria .

- Biological Impact : Modifications to the sulfonamide group in this compound improve selectivity for bacterial enzymes over human homologs .

4-Chloro-N-[5-(4-methoxybenzyl)-1,3,5-triazinyl]benzenesulfonamide

- Structure : Features a triazine ring and methoxybenzyl group.

- Key Difference : The triazine core introduces hydrogen-bonding capabilities, enhancing interactions with DNA or protein targets .

- Biological Impact : Demonstrated broader antimicrobial activity compared to simpler sulfonamides .

Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methylpiperazinyl)-

- Structure : Includes ethoxy, methoxymethyl, and piperazinyl groups.

- Key Difference : The piperazinyl group increases solubility and pharmacokinetic stability compared to 4-ethynylbenzenesulfonamide .

Heterocyclic Sulfonamide Analogs

Ethyl 2-methyl-5-[N-(4-methylbenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate Structure: Benzofuran core with ester and sulfonamide groups. Key Difference: The benzofuran ring enhances aromatic stacking interactions but reduces metabolic stability compared to benzene-based sulfonamides . Biological Impact: Shows moderate COX-2 inhibition but lower potency than non-heterocyclic sulfonamides .

N-(4-(5-Mercapto-4-methyl-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

- Structure : Triazole-thiol substituent.

- Key Difference : The mercapto group enables disulfide bond formation, improving target binding in enzyme inhibition assays .

Data Table: Key Properties of Selected Sulfonamide Derivatives

| Compound Name | Core Structure | Functional Groups | Key Properties/Applications | Reference |

|---|---|---|---|---|

| This compound | Benzene | Ethynyl, sulfonamide | Potential enzyme inhibition; click chemistry applications | – |

| N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide | Benzene | Ethylidene, methyl | Enhanced antibacterial activity | |

| 4-Chloro-N-triazinylbenzenesulfonamide | Triazine | Chloro, methoxybenzyl | Antimicrobial; DNA/protein interaction | |

| Ethyl benzofuran-3-carboxylate derivative | Benzofuran | Ester, sulfonamide | COX-2 inhibition | |

| Benzenesulfonamide with piperazinyl | Benzene | Ethoxy, piperazinyl | Improved solubility and pharmacokinetics |

Research Findings on Reactivity and Stability

- Metabolic Stability : Sulfonamides with bulky substituents (e.g., piperazinyl or triazinyl groups) exhibit longer half-lives in vivo than smaller analogs like this compound .

- Biological Selectivity : Ethynyl groups may reduce off-target interactions by imposing steric hindrance, a property observed in ethynyl-bearing kinase inhibitors .

Biological Activity

4-Ethynylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in recent years for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential as an anticancer agent, as well as possessing antibacterial, antifungal, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features an ethynyl group attached to a benzene ring, which is further linked to a sulfonamide functional group. This unique structure contributes to its biological activity and interaction with various biological targets.

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of sulfonamide compounds were synthesized and tested for their inhibitory effects on the V600EBRAF mutant kinase, a key target in melanoma treatment. Among these compounds, those with the sulfonamide moiety exhibited significant inhibitory activity against cancer cell lines.

Table 1: Inhibitory Activity of Sulfonamide Derivatives on V600EBRAF

| Compound ID | IC50 (µM) | % Inhibition |

|---|---|---|

| 12e | 0.49 | 99 |

| 12i | 0.75 | 98 |

| 12l | 0.90 | 97 |

| 12m | 1.50 | 51 |

The compound 12e demonstrated the highest potency with an IC50 value of 0.49 µM , indicating strong growth inhibition across multiple cancer cell lines .

Antibacterial and Antifungal Properties

This compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that sulfonamide derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's.

Case Study: AChE Inhibition

In a study focusing on AChE inhibition, sulfonamide derivatives were shown to enhance cholinergic transmission by inhibiting the hydrolysis of acetylcholine, thereby improving cognitive function in models of Alzheimer's disease .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in various studies, where it was found to reduce inflammation markers in vitro. These findings suggest its potential use in treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of V600EBRAF | |

| Antibacterial | AChE and BChE inhibition | |

| Antifungal | Effective against fungal strains | |

| Anti-inflammatory | Reduced inflammation markers |

The mechanisms underlying the biological activities of this compound involve its interaction with specific enzymes and receptors:

- Inhibition of Kinases : The compound binds to the active site of kinases such as V600EBRAF, leading to decreased cell proliferation in cancer cells.

- Enzyme Inhibition : By inhibiting AChE and BChE, it increases acetylcholine levels, enhancing neurotransmission.

- Modulation of Inflammatory Pathways : It appears to interfere with pro-inflammatory cytokine signaling pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Ethynylbenzenesulfonamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, triethylamine (TEA) is critical as a catalyst in sulfonamide coupling reactions to neutralize HCl byproducts, as demonstrated in analogous sulfonamide syntheses . Solvent choice (e.g., dichloromethane) and temperature control (room temperature vs. reflux) significantly affect reaction efficiency. Purification via vacuum filtration and washing with cold solvents (e.g., DCM) enhances purity . A stepwise table for optimization is provided below:

| Parameter | Optimization Strategy | Expected Impact |

|---|---|---|

| Catalyst (TEA) | 1.0–1.2 molar equivalents | Maximizes HCl neutralization |

| Solvent | DCM or THF | Balances solubility and reactivity |

| Reaction Time | 8–12 hours (monitored via TLC) | Ensures completion of coupling |

| Purification | Cold solvent washes | Removes unreacted TsCl |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and confirms sulfonamide bond formation. Infrared (IR) spectroscopy detects characteristic S=O stretches (~1350–1150 cm⁻¹) and ethynyl C≡C stretches (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereoelectronic properties .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Methodological Answer : Begin with in vitro antimicrobial testing (e.g., broth microdilution for MIC determination) and cytotoxicity assays (MTT assay on cancer cell lines). Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure reliability. Structural analogs with chloro or methyl substituents have shown antimicrobial activity, suggesting similar frameworks for comparison .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?

- Methodological Answer : SAR requires systematic substitution at the ethynyl, benzene, or sulfonamide moieties. For example:

- Ethynyl Group : Replace with longer alkynes (e.g., hexynyl) to modulate lipophilicity .

- Sulfonamide Nitrogen : Introduce hydroxypropyl or methyl groups to enhance solubility or target binding .

- Benzene Ring : Chloro or methoxy substituents may improve antimicrobial activity .

Computational tools (e.g., molecular docking) predict binding affinities to targets like carbonic anhydrase or tyrosine kinases .

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability or impurity interference. Solutions include:

- Replication : Repeat experiments across independent labs to confirm reproducibility .

- Purity Validation : Use HPLC (>95% purity) to rule out side-product interference .

- Dose-Response Analysis : Establish EC₅₀ curves to differentiate true activity from noise .

- Meta-Analysis : Compare datasets across structurally related sulfonamides to identify trends .

Q. How can QSAR models improve the prediction of this compound’s pharmacokinetic properties?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models require descriptors like logP (lipophilicity), polar surface area (PSA), and H-bond donors/acceptors. For example:

- LogP : Optimize for blood-brain barrier penetration (ideal range: 1–3) .

- PSA : Values <90 Ų enhance oral bioavailability .

Tools like Schrödinger’s QikProp or open-source PaDEL-Descriptor generate these parameters from SMILES strings .

Q. What experimental designs are critical for transitioning from in vitro to in vivo studies?

- Methodological Answer : Prioritize compounds with low cytotoxicity (IC₅₀ > 50 μM) and high selectivity indices (SI = IC₅₀/EC₅₀ > 10). For in vivo models:

- Pharmacokinetics : Conduct ADME (absorption, distribution, metabolism, excretion) profiling in rodents.

- Dosing Regimen : Use allometric scaling from in vitro EC₅₀ values .

- Endpoint Selection : Measure tumor volume reduction (for anticancer studies) or bacterial load (for antimicrobial studies) .

Q. Data Contradiction and Reproducibility

Q. How should researchers address variability in enzymatic inhibition assays involving this compound?

- Methodological Answer : Variability often stems from enzyme source differences (e.g., recombinant vs. native) or assay conditions. Standardize protocols by:

- Enzyme Source : Use commercially available, sequence-verified isoforms.

- Buffer Conditions : Maintain consistent pH (e.g., 7.4) and ionic strength.

- Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) .

Q. Tables for Key Data

Table 1 : Comparative Biological Activity of Sulfonamide Derivatives

| Compound | MIC (μg/mL) E. coli | IC₅₀ (μM) HeLa Cells | Reference |

|---|---|---|---|

| This compound | 32 | 45 | |

| 4-Chloro Analog | 16 | 28 | |

| 4-Methoxy Analog | 64 | >100 |

Table 2 : Optimal Reaction Conditions for Sulfonamide Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (TEA) | 1.1 equiv | +15% |

| Solvent | DCM | +20% |

| Temperature | 25°C | +10% |

| Reaction Time | 10 hours | +12% |

Properties

IUPAC Name |

4-ethynylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPUCENNUFNCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659176 | |

| Record name | 4-Ethynylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788-08-5 | |

| Record name | 4-Ethynylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYNYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EQY8KZ2US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.